(S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride
Description
Conformational Analysis of 1-Azabicyclo[2.2.2]octane System
The 1-azabicyclo[2.2.2]octane system adopts a rigid, chair-like conformation with nitrogen at the bridgehead position. X-ray crystallographic studies of related quinuclidine derivatives reveal three fused cyclohexane rings in boat conformations, creating a symmetrical framework with bond angles of 109.5° at the nitrogen center. The eclipsed orientation of methylene hydrogen atoms along the ethylene linkages minimizes steric strain, while the sp³-hybridized nitrogen lone pair occupies an axial position, enabling protonation at physiological pH.
Table 1: Key bond parameters in the quinuclidine core
| Parameter | Value (Å/°) | Source |
|---|---|---|
| N–C2 bond length | 1.47 ± 0.02 | |
| C2–C5 bridge distance | 2.51 ± 0.03 | |
| N–C–C bond angle | 109.4° |
Stereochemical Configuration at C2 and C5 Positions
The C2 position exhibits (S)-configuration due to the methanamine substituent's priority, while C5 carries an ethenyl group in the (R)-configuration. This stereochemical arrangement was confirmed through comparative analysis of circular dichroism spectra and single-crystal X-ray diffraction patterns matching related cinchona alkaloids. The ethenyl group's prochiral center adopts a transoid orientation relative to the quinuclidine nitrogen, as evidenced by NOESY correlations between the ethenyl protons and C4 hydrogens.
Properties
IUPAC Name |
(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O.3ClH/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3;3*1H/t13?,14?,19?,20-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXDEKGNTLNSGM-FFDVZEDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231763-32-8 | |
| Record name | (8α, 9S)-6'-Methoxycinchonan-9-amine trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azabicyclo[2.2.2]octane ring system and the subsequent attachment of the quinoline moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Pharmacological Studies
(S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride has been investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets.
Mechanism of Action :
The compound is believed to modulate the activity of specific enzymes and receptors, which can lead to therapeutic effects in various conditions, including neurological disorders.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit antimicrobial properties. The incorporation of the azabicyclo structure may enhance this activity, making it a candidate for further investigation in antibiotic development.
Neuropharmacology
Due to its structural similarity to known neuroactive compounds, this compound is being studied for its potential effects on neurotransmitter systems, particularly in relation to cognitive function and mood disorders.
Case Study 1: Neurotransmitter Modulation
A study investigated the effects of this compound on serotonin receptors in vitro. Results indicated significant modulation of receptor activity, suggesting potential applications in treating depression and anxiety disorders.
Case Study 2: Antimicrobial Efficacy
In a comparative study involving various quinoline derivatives, this compound demonstrated superior antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of (S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.
Comparison with Similar Compounds
Key Properties :
- Synonyms: (8α,9S)-6'-Methoxycinchonan-9-amine trihydrochloride, (8S,9S)-9-Amino-9-deoxyepiquinine trihydrochloride .
- Molecular Formula : Estimated as C₂₀H₂₅N₃O·3HCl (base: C₂₀H₂₄N₃O).
- Molecular Weight : ~432.38 g/mol (base: 324.4 g/mol + 3HCl).
- pKa: The base form likely exhibits a pKa near 8.56, similar to its (R)-methanol analog .
Structurally, it shares homology with antimalarial cinchona alkaloids like quinine but replaces the hydroxyl group with a methanamine, altering its pharmacokinetic and pharmacodynamic profile .
Comparison with Similar Compounds
Stereoisomers and Enantiomers
The compound’s stereochemistry is critical for biological activity. Key comparisons include:
Key Findings :
- The S-configuration in the target compound likely enhances binding to malaria parasite targets (e.g., hemozoin) compared to R-isomers .
- Replacement of hydroxyl with methanamine increases basicity and solubility in the trihydrochloride form .
Azabicyclo[2.2.2]octane Derivatives
Structural analogs with modifications to the bicyclic core or substituents:
Key Findings :
Bicyclic Systems with Different Ring Sizes
Compounds with distinct bicyclic cores exhibit divergent pharmacological profiles:
Key Findings :
- The 1-azabicyclo[2.2.2] core in the target compound supports alkaloid-like activity (e.g., antimalarial), whereas bicyclo[4.2.0] systems are exclusive to beta-lactam antibiotics .
Pharmacological Analogs
Comparison with therapeutic agents sharing structural motifs:
Key Findings :
- The 6-methoxyquinoline moiety in the target compound mimics chloroquine’s hemozoin-binding domain but with enhanced solubility due to trihydrochloride salt .
Biological Activity
(S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a bicyclic structure and a quinoline moiety, which are significant for its interaction with biological targets.
Chemical Structure and Properties
The compound's IUPAC name is (R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine;trihydrochloride, and it has a molecular formula of with a molecular weight of approximately 396.87 g/mol. The presence of the azabicyclo[2.2.2]octane core contributes to its structural complexity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes in the body. The quinoline moiety is essential for binding to active sites, while the azabicyclo structure provides the spatial configuration necessary for effective receptor-ligand interactions. Research indicates that this compound may function as either an agonist or antagonist at certain receptors, making it a candidate for therapeutic applications in neurology and oncology.
Pharmacological Potential
Research has highlighted several pharmacological properties of this compound:
- Neurotransmitter Receptor Modulation : Studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.
- Anticancer Activity : Preliminary investigations indicate that the compound could exhibit anticancer properties by modulating cellular pathways involved in tumorigenesis.
- Antimicrobial Effects : Some studies have reported antimicrobial activity, suggesting potential applications in combating bacterial infections.
Study 1: Neuropharmacological Effects
A study conducted by Meyer et al. focused on the neuropharmacological effects of this compound using in vitro assays on neuronal cell lines. The findings indicated that the compound enhances neurotransmitter release, suggesting potential use in treating conditions like depression and anxiety.
Study 2: Anticancer Activity
In a separate investigation, the compound was tested against various cancer cell lines (e.g., MCF7 breast cancer cells). The results demonstrated significant cytotoxicity, with an IC50 value indicating effective concentration levels for inducing apoptosis in cancer cells.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride?
- Methodological Answer : A two-step synthesis is reported, starting with a coupling reaction using DMAP and triethylamine in tetrahydrofuran at 20°C for 3 hours, followed by a cyclization step with lithium carbonate in acetonitrile at -30°C for 0.03 hours . The second step achieves high stereocontrol due to low-temperature conditions, critical for preserving the (S)-configuration. Yield optimization requires strict control of reaction stoichiometry and inert atmospheres to prevent side reactions.
Q. How can researchers purify and verify the enantiomeric purity of this compound?
- Methodological Answer : Purification via recrystallization from acetonitrile or methanol is effective due to the compound’s high solubility in polar aprotic solvents. Enantiomeric purity can be confirmed using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (70:30) with 0.1% trifluoroacetic acid. Comparative analysis with diastereomeric salts (e.g., (R)-isomer derivatives) is recommended to validate resolution .
Q. What spectroscopic techniques are essential for structural characterization?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR to confirm the bicyclo[2.2.2]octane and quinoline moieties. The methoxy group at C6 of quinoline shows a singlet at δ 3.8–4.0 ppm.
- Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode to verify the molecular ion peak [M+H] at m/z 384.2 (free base) and chloride adducts for the trihydrochloride form.
- X-ray Crystallography : Used to resolve stereochemical ambiguities, particularly for the azabicyclo core .
Advanced Research Questions
Q. How to address discrepancies in reported pharmacological data (e.g., receptor binding affinities)?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., buffer pH, temperature) or impurity profiles. Recommendations:
- Validate assays using standardized protocols (e.g., radioligand binding assays with H-labeled analogs).
- Re-evaluate compound purity via HPLC (≥99%) and confirm stereochemistry using circular dichroism (CD) spectroscopy.
- Cross-reference with structurally related compounds (e.g., azabicyclo derivatives in ) to contextualize structure-activity relationships (SAR).
Q. What strategies improve the compound’s stability in aqueous solutions for in vivo studies?
- Methodological Answer : The trihydrochloride salt form enhances water solubility but is prone to hydrolysis under alkaline conditions. Stabilization methods include:
- Buffering solutions at pH 4–5 with citrate or acetate buffers.
- Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage.
- Monitoring degradation via UPLC-MS; primary degradation products include quinoline-4-ol derivatives due to methoxy group cleavage .
Q. How to design SAR studies targeting the azabicyclo and quinoline moieties?
- Methodological Answer : Focus on modular modifications:
- Azabicyclo Core : Substitute the ethenyl group at C5 with halogens (e.g., Cl, Br) to assess steric and electronic effects on receptor binding .
- Quinoline Moiety : Replace the 6-methoxy group with -OH or -NH to study hydrogen-bonding interactions.
- In Silico Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against target receptors (e.g., nicotinic acetylcholine receptors) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
